1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE
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Overview
Description
1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE is a synthetic compound that belongs to the class of azocane derivatives. It features a unique structure with an azocane ring attached to a thienyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE typically involves the following steps:
Formation of the Azocane Ring: The azocane ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Attachment of the Thienyl Group: The thienyl group is introduced through a coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group tolerant conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the thienyl group or the azocane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), can be used for electrophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thienyl derivatives, and various substituted thienyl compounds.
Scientific Research Applications
1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Azocane Derivatives: Compounds with similar azocane ring structures.
Thienyl Derivatives: Compounds containing the thienyl group, such as thiophene and its derivatives.
Uniqueness
1-AZOCANYL(5-ETHYL-3-THIENYL)METHANONE is unique due to its specific combination of the azocane ring and the thienyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
azocan-1-yl-(5-ethylthiophen-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-2-13-10-12(11-17-13)14(16)15-8-6-4-3-5-7-9-15/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXUOGYVUICDLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)N2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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